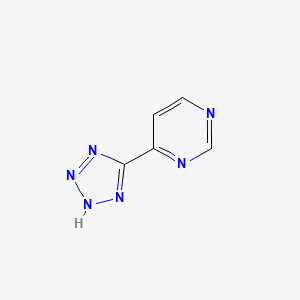

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

CAS No.: 92306-69-9

Cat. No.: VC5641954

Molecular Formula: C5H4N6

Molecular Weight: 148.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92306-69-9 |

|---|---|

| Molecular Formula | C5H4N6 |

| Molecular Weight | 148.129 |

| IUPAC Name | 4-(2H-tetrazol-5-yl)pyrimidine |

| Standard InChI | InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) |

| Standard InChI Key | TYYLJWSPZRCEFT-UHFFFAOYSA-N |

| SMILES | C1=CN=CN=C1C2=NNN=N2 |

Introduction

Synthetic Routes to 4-(1H-Tetrazol-5-yl)pyrimidine

[3+2] Cycloaddition of Nitriles and Azides

The most common method for synthesizing tetrazole derivatives involves the [3+2] cycloaddition between nitriles and sodium azide. For 4-(1H-tetrazol-5-yl)pyrimidine, this approach typically starts with a pyrimidine-4-carbonitrile precursor. Under microwave irradiation or thermal conditions, the nitrile group undergoes cycloaddition with sodium azide in the presence of catalysts such as scandium triflate or copper(II) complexes . For example:

-

Reaction Conditions:

This method is favored for its scalability and minimal byproducts.

Multicomponent Reactions (MCRs)

Multicomponent reactions enable the simultaneous formation of the pyrimidine and tetrazole rings. A representative protocol involves:

-

Components:

-

Aldehyde (e.g., 4-pyrimidinecarboxaldehyde)

-

1H-Tetrazole-5-amine

-

Cyanoacetylating agent (e.g., 3-cyanoacetyl indole)

-

This strategy is advantageous for introducing diverse substituents on the pyrimidine ring.

Structural and Physicochemical Properties

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous tetrazolylpyrimidines reveal:

-

Bond Lengths:

-

Dihedral Angle: ~15° between tetrazole and pyrimidine planes, indicating moderate conjugation .

Spectroscopic Characteristics

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures (Tdec) exceeding 260°C, attributed to the stable tetrazole ring .

Biological and Pharmacological Applications

Antimicrobial Activity

Tetrazolylpyrimidines exhibit moderate to potent activity against bacterial and fungal strains:

| Compound | MIC (μg/mL) | Target Organisms | Reference |

|---|---|---|---|

| 4-(Tetrazol-5-yl)pyrimidine | 23.4–46.9 | S. aureus, E. coli, C. albicans |

Mechanistic studies suggest inhibition of DNA gyrase and cell wall synthesis .

Antiviral Activity

Nonannulated tetrazolylpyrimidines demonstrate anti-influenza activity:

Energetic Materials Applications

The high nitrogen content (71.58% in analogous compounds ) and thermal stability make 4-(tetrazol-5-yl)pyrimidine a candidate for explosives and propellants:

| Property | Value |

|---|---|

| Detonation Velocity (V₀) | 8655 m/s |

| Detonation Pressure (P) | 28.0 GPa |

| Impact Sensitivity | >40 J (insensitive) |

Challenges and Future Directions

-

Synthetic Limitations: Regioselectivity in cycloaddition reactions remains a hurdle, often yielding 2-substituted isomers .

-

Toxicity Concerns: Some derivatives show hepatotoxicity at high doses (>100 mg/kg in murine models) .

-

Opportunities: Functionalization at the pyrimidine 2- and 5-positions could enhance bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume